4-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzo[g][1]benzofuran-4-ylidene)methyl]amino]butanoic acid
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Overview
Description
4-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]butanoic acid is a complex organic compound with a unique structure that includes a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]butanoic acid typically involves multiple steps, including the formation of the benzofuran core, followed by functionalization to introduce the ethoxycarbonyl and amino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-aminobutanoic acid: A simpler analog with different functional groups.
4-{[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
4-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzogbenzofuran-4-ylidene)methyl]amino]butanoic acid is unique due to its specific combination of functional groups and the presence of the benzofuran moiety. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[(Z)-(3-ethoxycarbonyl-2-methyl-5-oxobenzo[g][1]benzofuran-4-ylidene)methyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-3-27-21(26)17-12(2)28-20-14-8-5-4-7-13(14)19(25)15(18(17)20)11-22-10-6-9-16(23)24/h4-5,7-8,11,22H,3,6,9-10H2,1-2H3,(H,23,24)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUWXUJZSBKXAY-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=CNCCCC(=O)O)C(=O)C3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1/C(=C/NCCCC(=O)O)/C(=O)C3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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